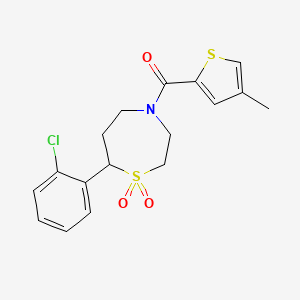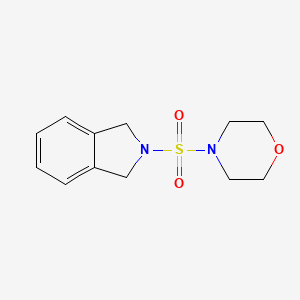![molecular formula C11H13N2NaO3 B2619913 4-{[(4-Aminophenyl)carbonyl]amino}butanoate CAS No. 1435804-65-1](/img/structure/B2619913.png)
4-{[(4-Aminophenyl)carbonyl]amino}butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-Aminophenyl)carbonyl]amino}butanoate, also known as N-(4-aminobenzoyl)-L-glutamic acid or L-4-ABA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of L-glutamic acid and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of L-4-ABA is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in the biosynthesis of folic acid. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the biosynthesis of folic acid, L-4-ABA may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, L-4-ABA has also been shown to have other biochemical and physiological effects. Studies have suggested that L-4-ABA may have anti-inflammatory properties and may be effective in the treatment of inflammatory bowel disease. L-4-ABA has also been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using L-4-ABA in lab experiments is its low toxicity. Studies have shown that L-4-ABA is well-tolerated by cells and animals, making it a safe candidate for further research. However, one limitation of using L-4-ABA in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research involving L-4-ABA. One potential direction is the development of L-4-ABA as a cancer therapy. Further studies are needed to determine the optimal dosing and administration of L-4-ABA in combination with chemotherapy drugs. Another potential direction is the development of L-4-ABA as a treatment for inflammatory bowel disease. Studies are needed to determine the efficacy of L-4-ABA in animal models of the disease. Additionally, further studies are needed to fully understand the mechanism of action of L-4-ABA and its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of L-4-ABA can be achieved through various methods, including the use of protected L-glutamic acid as a starting material. One common method involves the protection of the carboxylic acid group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. The amino group is then protected with a 4-nitrophenyl group. The Boc group is then removed, and the resulting intermediate is coupled with 4-aminobenzoic acid. The nitrophenyl group is then removed, resulting in the synthesis of L-4-ABA.
科学研究应用
L-4-ABA has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of L-4-ABA is in the field of cancer research. Studies have shown that L-4-ABA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. L-4-ABA has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
4-[(4-aminobenzoyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUJHRHMHODQNX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N2O3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619831.png)


![4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid](/img/structure/B2619834.png)

![5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619837.png)
![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2619838.png)



![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2619845.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619848.png)